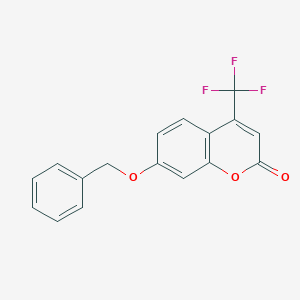

7-Benzyloxy-4-trifluoromethylcoumarin

Beschreibung

Eigenschaften

IUPAC Name |

7-phenylmethoxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O3/c18-17(19,20)14-9-16(21)23-15-8-12(6-7-13(14)15)22-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKLERKKJXUPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357260 | |

| Record name | 7-Benzyloxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220001-53-6 | |

| Record name | 7-Benzyloxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Benzyloxy-4-trifluoromethylcoumarin synthesis protocol

An In-depth Technical Guide to the Synthesis of 7-Benzyloxy-4-trifluoromethylcoumarin

This guide provides a comprehensive overview of the synthesis of 7-Benzyloxy-4-trifluoromethylcoumarin, a fluorogenic substrate widely used in drug metabolism studies. The synthesis is typically achieved in a two-step process: the formation of the coumarin (B35378) core via a Pechmann condensation, followed by the benzylation of the hydroxyl group. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of 7-Benzyloxy-4-trifluoromethylcoumarin.

Table 1: Synthesis of 7-Hydroxy-4-trifluoromethylcoumarin via Pechmann Condensation

| Parameter | Value | Reference |

| Reactants | ||

| Resorcinol (B1680541) | 11.0 g (100 mmol) | [1] |

| Ethyl 4,4,4-trifluoroacetoacetate | 1.2 equivalents | [2] |

| Catalyst | Concentrated Sulfuric Acid or Iodine | [1][2] |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | [1] |

| Reaction Time | 12 hours | [1] |

| Product | ||

| Yield | 55.6% | [1] |

| Melting Point | 186.8 °C | [1] |

Table 2: Synthesis of 7-Benzyloxy-4-trifluoromethylcoumarin via Williamson Ether Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| 7-Hydroxy-4-trifluoromethylcoumarin | 1 equivalent | General Protocol |

| Benzyl (B1604629) Bromide | 1.1 - 1.5 equivalents | General Protocol |

| Base | Potassium Carbonate or Sodium Hydride | General Protocol |

| Solvent | Acetone (B3395972) or Dimethylformamide (DMF) | General Protocol |

| Reaction Conditions | ||

| Temperature | Room temperature to 60 °C | General Protocol |

| Reaction Time | 4 - 24 hours | General Protocol |

| Product | ||

| Yield | Typically > 80% | General Protocol |

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-trifluoromethylcoumarin (Pechmann Condensation)

This procedure details the acid-catalyzed condensation of resorcinol with ethyl 4,4,4-trifluoroacetoacetate to form the coumarin core.

Materials:

-

Resorcinol (11.0 g, 100 mmol)

-

Ethyl 4,4,4-trifluoroacetoacetate (22.1 g, 120 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 30 mL)

-

Ice-salt bath

-

Three-necked flask equipped with a dropping funnel and magnetic stirrer

-

Beaker (1 L)

-

Ethanol

-

Water

Procedure:

-

Place 30 mL of concentrated sulfuric acid into a three-necked flask and cool the flask to 0 °C using an ice-salt bath.[1]

-

In a separate beaker, mix 11.0 g of resorcinol with 22.1 g of ethyl 4,4,4-trifluoroacetoacetate.

-

Transfer the mixture from step 2 into a dropping funnel.

-

Add the resorcinol and ethyl 4,4,4-trifluoroacetoacetate mixture dropwise to the cooled, stirring concentrated sulfuric acid. Maintain a slow addition rate to ensure the reaction temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.[1]

-

Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A pinkish-white precipitate will form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 7-hydroxy-4-trifluoromethylcoumarin as white, needle-like crystals.[1]

Step 2: Synthesis of 7-Benzyloxy-4-trifluoromethylcoumarin (Williamson Ether Synthesis)

This protocol describes the benzylation of the 7-hydroxyl group of the previously synthesized coumarin.

Materials:

-

7-Hydroxy-4-trifluoromethylcoumarin (1 equivalent)

-

Benzyl Bromide (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃, 2 equivalents)

-

Acetone (anhydrous)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 7-hydroxy-4-trifluoromethylcoumarin and potassium carbonate.

-

Add a sufficient amount of anhydrous acetone to dissolve the starting material.

-

Add benzyl bromide to the stirring mixture.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-benzyloxy-4-trifluoromethylcoumarin.

Visualizations

The following diagrams illustrate the experimental workflow and reaction mechanisms.

Caption: Overall workflow for the synthesis of 7-Benzyloxy-4-trifluoromethylcoumarin.

Caption: Reaction mechanism of the Pechmann condensation.

Caption: Reaction mechanism of the Williamson ether synthesis.

References

Physicochemical Properties of 7-Benzyloxy-4-trifluoromethylcoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC) is a fluorescent substrate widely utilized in biochemical and pharmaceutical research. Its unique chemical structure, featuring a coumarin (B35378) core, a trifluoromethyl group at the 4-position, and a benzyloxy group at the 7-position, confers specific physicochemical and fluorescent properties. This document provides a comprehensive overview of these properties, along with detailed experimental protocols for its synthesis and application in cytochrome P450 (CYP) enzyme activity assays.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 7-Benzyloxy-4-trifluoromethylcoumarin are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₁F₃O₃ | [1][2] |

| Molecular Weight | 320.26 g/mol | [1] |

| CAS Number | 220001-53-6 | [1][2] |

| Appearance | White to off-white powder/solid | [2][3] |

| Melting Point | Not explicitly reported in the literature; described as a solid. | [1][2] |

| Boiling Point | Not reported in the literature. | |

| Solubility | Soluble in DMSO and DMF.[2] Limited solubility in aqueous buffers. | [2] |

| Calculated logP | 4.5 (Predicted) | |

| Storage Temperature | -20°C | [1] |

Spectroscopic Properties

The fluorescence of 7-BFC is central to its utility as a substrate. Upon enzymatic cleavage of the benzyloxy group, it is metabolized to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).

| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Source |

| 7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC) | ~333 nm (for similar compounds) | ~415 nm (for similar compounds) | |

| 7-Hydroxy-4-trifluoromethylcoumarin (HFC) | 410 nm | 510 nm | [2] |

Experimental Protocols

Synthesis of 7-Benzyloxy-4-trifluoromethylcoumarin

The synthesis of 7-Benzyloxy-4-trifluoromethylcoumarin can be achieved in a two-step process starting from resorcinol (B1680541).

Step 1: Synthesis of 7-Hydroxy-4-trifluoromethylcoumarin

This step involves the Pechmann condensation of resorcinol with an ethyl trifluoroacetoacetate equivalent. A typical procedure is as follows:

-

In a three-necked flask, place 30 mL of concentrated sulfuric acid and cool the flask to 0°C using an ice-salt bath.

-

In a separate beaker, mix 11.0 g of resorcinol with 12 mL of trifluoroacetic anhydride (B1165640).

-

Slowly add the resorcinol/trifluoroacetic anhydride mixture to the cooled, stirred sulfuric acid, ensuring the temperature does not exceed 0°C.

-

Continue stirring the reaction mixture at 0°C for 12 hours.

-

After the reaction is complete, pour the mixture into 500 mL of ice water with vigorous stirring.

-

A pinkish-white precipitate of 7-hydroxy-4-trifluoromethylcoumarin will form.

-

Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure, white, needle-like crystals of 7-hydroxy-4-trifluoromethylcoumarin.

Step 2: Benzylation of 7-Hydroxy-4-trifluoromethylcoumarin

The hydroxyl group of 7-hydroxy-4-trifluoromethylcoumarin is then benzylated to yield the final product. A general Williamson ether synthesis protocol can be adapted for this purpose:

-

Dissolve the synthesized 7-hydroxy-4-trifluoromethylcoumarin (1.0 equivalent) in dry N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents) portion-wise to the solution.

-

Add benzyl (B1604629) bromide (1.5–2.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0°C and quench the excess NaH by the slow addition of triethylamine.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain 7-Benzyloxy-4-trifluoromethylcoumarin.

Cytochrome P450 Activity Assay Protocol

7-BFC is a substrate for several cytochrome P450 enzymes, most notably CYP1A2 and CYP3A4.[4] The following is a general protocol for a 96-well plate-based fluorescence assay to measure CYP activity.

Materials:

-

7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC) stock solution (e.g., 4 mM in methanol)

-

Human liver microsomes or recombinant CYP enzymes

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 2x concentrated P450-BFC mixture by diluting the human liver microsomes (or recombinant enzymes) and the 7-BFC stock solution in potassium phosphate buffer to the desired final concentrations.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add 50 µL of the 2x P450-BFC mixture.

-

For inhibitor studies, pre-incubate the plate with varying concentrations of the test inhibitor for a specified time (e.g., 5-10 minutes) at 37°C.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 50 µL of the NADPH regenerating system to each well.

-

-

Fluorescence Measurement:

-

Immediately place the microplate into a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of approximately 410 nm and an emission wavelength of approximately 510 nm.

-

-

Data Analysis:

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

-

Visualizations

Metabolic Pathway of 7-Benzyloxy-4-trifluoromethylcoumarin

Caption: Metabolic conversion of 7-BFC to fluorescent HFC by CYP enzymes.

Experimental Workflow for a CYP450 Inhibition Assay

Caption: Workflow for a typical CYP450 inhibition assay using 7-BFC.

References

Unveiling the Spectroscopic Signature of 7-Benzyloxy-4-trifluoromethylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a key fluorogenic substrate utilized in high-throughput screening assays to probe the activity of cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2. Upon enzymatic cleavage of the benzyl (B1604629) ether, it yields the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC). While the spectral properties of HFC are well-documented, a comprehensive guide on the intrinsic spectral characteristics of the parent compound, BFC, is essential for accurate assay design, data interpretation, and the development of novel diagnostic tools. This technical guide provides an in-depth overview of the anticipated spectral properties of BFC, detailed experimental protocols for their determination, and a discussion on the environmental factors influencing its photophysical behavior.

Core Spectral Properties of 7-Benzyloxy-4-trifluoromethylcoumarin

While specific experimental data for 7-Benzyloxy-4-trifluoromethylcoumarin is not extensively published, its spectral properties can be inferred from the well-established characteristics of the coumarin (B35378) scaffold and related 7-alkoxy-4-trifluoromethylcoumarin derivatives.

Table 1: Anticipated Spectral Properties of 7-Benzyloxy-4-trifluoromethylcoumarin

| Property | Expected Value/Range | Notes |

| Absorption Maximum (λ_abs_) | 320 - 350 nm | The primary absorption band is attributed to the π-π* transition of the coumarin core. The benzyloxy group at the 7-position is expected to cause a slight bathochromic (red) shift compared to unsubstituted coumarins. |

| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ | Typical for coumarin derivatives in this spectral region. |

| Emission Maximum (λ_em_) | 380 - 450 nm | BFC itself is expected to be weakly fluorescent. The emission is anticipated to be significantly blue-shifted compared to its highly fluorescent product, HFC. |

| Fluorescence Quantum Yield (Φ_F_) | < 0.1 | The benzyloxy group is not a strong electron-donating group, and the molecule lacks the extended π-conjugation or rigidified structure that typically leads to high fluorescence quantum yields in coumarins. |

| Fluorescence Lifetime (τ_F_) | 0.5 - 2 ns | The fluorescence lifetime is expected to be in the nanosecond range, characteristic of singlet excited state decay. |

Experimental Protocols for Spectral Characterization

To empirically determine the spectral properties of 7-Benzyloxy-4-trifluoromethylcoumarin, the following detailed experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum and determining the molar absorptivity of BFC.

Workflow for UV-Visible Absorption Spectroscopy

Caption: Workflow for determining the molar absorptivity of BFC.

Methodology:

-

Solution Preparation: Prepare a stock solution of 7-Benzyloxy-4-trifluoromethylcoumarin (e.g., 1 mM) in a spectroscopic grade solvent such as ethanol (B145695) or acetonitrile. From the stock solution, prepare a series of dilutions to obtain concentrations ranging from approximately 1 µM to 20 µM.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer. Set the wavelength range to scan from 250 nm to 500 nm with a suitable scan speed and slit width (e.g., 1 nm).

-

Measurement: Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes. Subsequently, measure the absorbance spectra of each of the prepared dilutions.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_). Plot the absorbance at λ_abs_ against the corresponding concentrations. The molar absorptivity (ε) can be calculated from the slope of the resulting linear fit according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

This protocol describes the measurement of the excitation and emission spectra of BFC.

Methodology:

-

Solution Preparation: Prepare a dilute solution of BFC (absorbance < 0.1 at the excitation wavelength) in the desired spectroscopic grade solvent.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Emission Spectrum: Set the excitation wavelength to the determined λ_abs_ (e.g., 330 nm). Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 350 nm to 600 nm).

-

Excitation Spectrum: Set the emission monochromator to the determined wavelength of maximum emission (λ_em_). Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 250 nm to 400 nm). The resulting excitation spectrum should be corrected for the lamp intensity profile and should resemble the absorption spectrum.

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φ_F_) can be determined relative to a well-characterized standard.[1][2]

Workflow for Comparative Quantum Yield Measurement

Caption: Workflow for determining fluorescence quantum yield by the comparative method.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with that of BFC. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) is a common standard for the UV-blue region.

-

Solution Preparation: Prepare a series of dilute solutions of both BFC and the standard in the same solvent. The absorbance of all solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measurements:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ_F_) is a measure of the average time a molecule spends in the excited state and can be determined using TCSPC.[3][4][5]

Workflow for TCSPC Measurement

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a sample holder, a fast and sensitive photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Measurement:

-

Prepare a dilute solution of BFC.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

Acquire the fluorescence decay data for the BFC solution by collecting photons over a period of time until sufficient statistics are achieved.

-

-

Data Analysis: The fluorescence decay data is fitted to a multi-exponential decay model after deconvolution of the IRF. The fluorescence lifetime(s) are extracted from this fit.

Influence of Environmental Factors

The spectral properties of coumarin derivatives are often sensitive to their local environment.

-

Solvatochromism: The absorption and emission maxima of BFC are expected to exhibit solvatochromism. In general, for coumarins with an electron-donating group at the 7-position, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.

-

pH: The benzyloxy group is stable across a wide pH range, so significant changes in the spectral properties of BFC with pH are not expected. This is in contrast to its product, HFC, which exhibits pH-dependent fluorescence due to the deprotonation of the 7-hydroxyl group.

-

Temperature: Temperature can influence the non-radiative decay rates and, consequently, the fluorescence quantum yield and lifetime. For many coumarins, an increase in temperature leads to a decrease in fluorescence intensity.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the spectral properties of 7-Benzyloxy-4-trifluoromethylcoumarin. While specific quantitative data for BFC remains to be extensively published, the provided protocols and expected trends based on analogous compounds offer a robust starting point for researchers. Accurate determination of these properties is paramount for the optimization of enzyme assays, the development of new fluorescent probes, and advancing our understanding of the photophysics of this important class of molecules.

References

An In-depth Technical Guide to the Fluorescence Quantum Yield of 7-Benzyloxy-4-trifluoromethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a key fluorogenic substrate utilized extensively in biomedical research and drug development. While BFC itself is not intensely fluorescent, its metabolic product, 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) (HFC), exhibits strong fluorescence. This property is harnessed to create highly sensitive assays for the activity of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2.[1][2] These enzymes are crucial in drug metabolism, and understanding their activity is paramount in drug discovery and development to assess potential drug-drug interactions. This guide provides a comprehensive overview of the fluorescence properties of the BFC-HFC system, detailed experimental protocols for fluorescence quantum yield determination, and a visualization of the metabolic pathway.

Principle of Fluorogenic Activation

The utility of 7-Benzyloxy-4-trifluoromethylcoumarin as a probe lies in its enzymatic conversion to a highly fluorescent molecule. In the presence of active CYP enzymes, the benzyloxy group at the 7-position is cleaved, yielding 7-hydroxy-4-(trifluoromethyl)coumarin (HFC). This O-debenzylation reaction results in a significant increase in fluorescence, which can be readily quantified to determine the rate of enzymatic activity.

Metabolic Pathway of 7-Benzyloxy-4-trifluoromethylcoumarin

The metabolic activation of BFC is primarily carried out by the cytochrome P450 monooxygenase system. The following diagram illustrates the single-step enzymatic conversion of the weakly fluorescent BFC to the highly fluorescent HFC.

Quantitative Data: Photophysical Properties of 7-Hydroxy-4-(trifluoromethyl)coumarin

The fluorescence quantum yield of the parent compound, 7-Benzyloxy-4-trifluoromethylcoumarin, is not the critical parameter for its application. Instead, the photophysical properties of its fluorescent metabolite, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), are of primary interest.

| Property | Value | Solvent |

| Fluorescence Quantum Yield (ΦF) | 0.2 | Ethanol (B145695) |

| Absorption Maximum (λabs) | 338 nm | Ethanol |

| Emission Maximum (λem) | 502 nm | Methanol |

Data sourced from PhotochemCAD database and other literature.[3][4]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of 7-hydroxy-4-(trifluoromethyl)coumarin can be determined using the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) is a commonly used standard.

1. Materials and Instrumentation:

-

Spectrofluorometer: Capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Quartz Cuvettes: 1 cm path length.

-

7-Hydroxy-4-(trifluoromethyl)coumarin (HFC): The sample of interest.

-

Quinine Sulfate: As the fluorescence standard (ΦF = 0.546 in 0.1 M H2SO4).

-

Ethanol (Spectroscopy Grade): As the solvent for HFC.

-

0.1 M Sulfuric Acid: As the solvent for quinine sulfate.

2. Preparation of Solutions:

-

Prepare a stock solution of HFC in ethanol (e.g., 10-4 M).

-

Prepare a stock solution of quinine sulfate in 0.1 M H2SO4 (e.g., 10-4 M).

-

From the stock solutions, prepare a series of dilutions for both HFC and quinine sulfate with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. It is crucial to work with optically dilute solutions to avoid inner filter effects.

3. Experimental Workflow:

The following diagram outlines the workflow for the relative quantum yield measurement.

4. Measurement Procedure:

-

Absorbance Measurement: Record the absorbance spectra of all sample and standard solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength (e.g., 338 nm for HFC).

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., slit widths) are kept constant for all measurements.

-

Record the emission spectrum of the solvent blank.

-

5. Data Analysis:

-

Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

-

Integrate the area under the corrected fluorescence emission spectrum for each sample and standard solution to obtain the integrated fluorescence intensity (I).

-

Plot a graph of integrated fluorescence intensity versus absorbance for both HFC and the quinine sulfate standard. The plots should yield straight lines passing through the origin.

-

The fluorescence quantum yield (ΦF(sample)) is calculated using the following equation:

ΦF(sample) = ΦF(standard) * (msample / mstandard) * (η2sample / η2standard)

Where:

-

ΦF(standard) is the quantum yield of the standard.

-

msample and mstandard are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηsample and ηstandard are the refractive indices of the sample and standard solvents, respectively.

-

Conclusion

7-Benzyloxy-4-trifluoromethylcoumarin is an invaluable tool in drug metabolism studies due to its role as a fluorogenic substrate. The key to its application lies not in its intrinsic fluorescence, but in the high fluorescence quantum yield of its metabolic product, 7-hydroxy-4-(trifluoromethyl)coumarin. Accurate determination of the photophysical properties of HFC, as outlined in this guide, is essential for the robust and reliable use of this assay in research and development. The provided methodologies and data serve as a comprehensive resource for scientists working in this field.

References

- 1. The effect of complementary and alternative medicines on CYP3A4-mediated metabolism of three different substrates: 7-benzyloxy-4-trifluoromethyl-coumarin, midazolam and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PhotochemCAD | 7-Hydroxy-4-(trifluoromethyl)coumarin [photochemcad.com]

- 4. 7-Hydroxy-4-(trifluoromethyl)coumarin 98 575-03-1 [sigmaaldrich.com]

In-Depth Technical Guide: 7-Benzyloxy-4-trifluoromethylcoumarin

This guide provides comprehensive technical information on 7-Benzyloxy-4-trifluoromethylcoumarin (BFC), a key fluorogenic substrate used in drug metabolism and toxicology research. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

Chemical Identity and Structure

7-Benzyloxy-4-trifluoromethylcoumarin, commonly abbreviated as BFC, is a synthetic derivative of coumarin (B35378). Structurally, it features a benzyloxy group at the 7-position and a trifluoromethyl group at the 4-position of the coumarin core. This substitution pattern is critical for its function as a fluorogenic probe.

The chemical structure is represented by the following identifiers:

-

SMILES: FC(F)(F)C1=CC(=O)Oc2cc(OCc3ccccc3)ccc12[4]

-

InChI: 1S/C17H11F3O3/c18-17(19,20)14-9-16(21)23-15-8-12(6-7-13(14)15)22-10-11-4-2-1-3-5-11/h1-9H,10H2[1][4]

Physicochemical and Handling Data

BFC is typically supplied as a solid and requires specific storage conditions to maintain its stability. Its solubility is a key consideration for its use in in-vitro assays.

| Property | Value | Citations |

| Molecular Formula | C₁₇H₁₁F₃O₃ | [1][3][4] |

| Molecular Weight | 320.26 g/mol | [3][4] |

| Appearance | Solid, White to off-white powder | [2][4] |

| Purity | ≥95%, ≥98%, or ≥99% (HPLC) | [1][3][4] |

| Solubility | DMF: 3 mg/ml; DMSO: 1 mg/ml | [1][2] |

| Storage Temperature | -20°C | [1][4] |

| Stability | ≥ 4 years when stored at -20°C | [1][2] |

Mechanism of Action and Applications

Fluorogenic Substrate for Cytochrome P450 Enzymes

BFC serves as a biomarker and fluorogenic substrate for cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[3] The primary application of BFC is in the quantitative measurement of the activity of specific CYP isoforms, particularly CYP1A2 and CYP3A4 in humans.[1][2][5][6][7]

The enzymatic reaction involves the O-debenzylation of BFC by a CYP enzyme. This cleavage reaction releases the benzyl (B1604629) group and produces the highly fluorescent metabolite, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The fluorescence of HFC can then be measured to determine the rate of the enzymatic reaction, which is directly proportional to the CYP enzyme's activity.[1]

Below is a diagram illustrating the enzymatic conversion of BFC to its fluorescent product HFC.

References

- 1. caymanchem.com [caymanchem.com]

- 2. adipogen.com [adipogen.com]

- 3. 7-BFC - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. ≥99% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Benzyloxy-4-(trifluoromethyl)coumarin | CTI Molecular Imaging [ctimi.com]

- 7. 7-Benzyloxy-4-(trifluoromethyl)coumarin | HIBR Gene Diagnostics [hibergene.com]

Technical Guide: Solubility of 7-Benzyloxy-4-trifluoromethylcoumarin in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) in dimethyl sulfoxide (B87167) (DMSO). It includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram for the experimental procedure. BFC is a fluorogenic substrate widely used in drug metabolism studies to assay the activity of cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[1][2] Accurate solubility data in a common solvent like DMSO is critical for the design and execution of reliable in vitro assays.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its handling, formulation, and bioavailability. For in vitro screening and biological assays, DMSO is a common solvent of choice due to its ability to dissolve a wide range of organic molecules. The experimentally determined solubility of 7-Benzyloxy-4-trifluoromethylcoumarin in DMSO is summarized in the table below.

| Solvent | Reported Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [2][3] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The following protocol describes a standardized shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound in DMSO. This method is considered a gold standard for its accuracy and reliability.

Objective: To determine the maximum concentration of 7-Benzyloxy-4-trifluoromethylcoumarin that can be dissolved in DMSO at a specified temperature to reach equilibrium.

Materials:

-

7-Benzyloxy-4-trifluoromethylcoumarin (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated analytical balance and micropipettes

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid 7-Benzyloxy-4-trifluoromethylcoumarin to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a precise volume of DMSO to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is achieved.[4]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the suspension at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully collect the supernatant using a micropipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of 7-Benzyloxy-4-trifluoromethylcoumarin in the diluted sample using a validated HPLC method with a pre-established calibration curve.

-

Calculate the original concentration in the saturated DMSO solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 7-Benzyloxy-4-trifluoromethylcoumarin in DMSO.

Caption: Shake-Flask Solubility Determination Workflow.

References

Commercial Suppliers and Technical Guide for 7-Benzyloxy-4-trifluoromethylcoumarin

An In-depth Technical Resource for Researchers and Drug Development Professionals

Abstract

7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC) is a fluorogenic substrate extensively utilized in drug metabolism and pharmacokinetic studies to characterize the activity of cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2.[1][2][3][4] Its utility lies in its conversion to the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC), providing a sensitive and high-throughput method for assessing enzyme activity and inhibition.[1] This technical guide provides a comprehensive overview of commercial suppliers of 7-BFC, detailed experimental protocols for its use in CYP450 activity assays, and a logical workflow for screening potential drug candidates as enzyme inhibitors.

Commercial Availability

A variety of chemical suppliers offer 7-Benzyloxy-4-trifluoromethylcoumarin, catering to the needs of research laboratories and pharmaceutical companies. The following table summarizes key information from several prominent suppliers to facilitate procurement.

| Supplier | Product Number | Purity | Format | Storage Temperature |

| Sigma-Aldrich | B5057 | ≥99% (HPLC)[5] | Solid[5] | -20°C[5] |

| Cayman Chemical | 35721 | ≥95% | Solid | -20°C |

| AdipoGen Life Sciences | CDX-B0299 | Not specified | White to off-white powder[6] | -20°C[6] |

| MedchemExpress | HY-112368 | Not specified | Solid | -20°C (1 month), -80°C (6 months)[2] |

| Ambeed | ABE23793 | Not specified | Not specified | Not specified |

Note: Pricing information is subject to change and is best obtained directly from the supplier's website. Purity and format information may vary by batch.

Physicochemical and Spectroscopic Properties

-

Chemical Formula: C₁₇H₁₁F₃O₃

-

Molecular Weight: 320.26 g/mol [5]

-

CAS Number: 220001-53-6

-

Appearance: White to off-white solid.[6]

-

Metabolite (HFC) Fluorescence:

Experimental Protocols: Cytochrome P450 Inhibition Assay

The following protocol provides a detailed methodology for a high-throughput fluorescence-based assay to determine the inhibitory potential of a test compound on CYP3A4 activity using 7-BFC as a substrate. This protocol is adapted from established methods.[7]

Materials and Reagents

-

7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC)

-

Human liver microsomes (HLMs) or recombinant human CYP3A4 enzyme

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Test compound (potential inhibitor)

-

Positive control inhibitor (e.g., ketoconazole)

-

96-well black microplates

-

Fluorescence microplate reader

Preparation of Solutions

-

7-BFC Stock Solution (4 mM): Dissolve 2.56 mg of 7-BFC in 2 ml of methanol.[7]

-

Test Compound/Inhibitor Stock Solutions: Prepare a series of concentrations of the test compound and the positive control inhibitor (e.g., ketoconazole) in an appropriate solvent (e.g., DMSO).

-

2x Enzyme-Substrate Mix: In 100 mM potassium phosphate buffer (pH 7.4), prepare a solution containing the desired final concentration of human liver microsomes or recombinant CYP3A4 and 40 µM 7-BFC. Keep this mixture on ice.[7]

-

NADPH Generating System: Prepare according to the manufacturer's instructions.

Assay Procedure

-

Dispense Buffer: Add 60 µl of 100 mM potassium phosphate buffer to columns 2-12 of a 96-well microplate.[7]

-

Prepare Serial Dilutions of Inhibitor:

-

To the wells in column 1, add 118 µl of 100 mM potassium phosphate buffer and 2 µl of the highest concentration of the test compound or positive control inhibitor stock solution.[7]

-

Perform a serial dilution by transferring 60 µl from column 1 to column 2, mixing, then transferring 60 µl from column 2 to column 3, and so on, up to column 10. Discard the final 60 µl from column 10.[7]

-

-

Add Enzyme-Substrate Mix: Dispense 100 µl of the 2x enzyme-substrate mix into all wells (columns 1-12).[7] Column 11 can serve as a no-inhibitor control, and column 12 as a background control (no NADPH).

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.[7]

-

Initiate Reaction: Add 40 µl of the NADPH generating system to each well to start the enzymatic reaction.[7]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[7]

-

Stop Reaction and Read Fluorescence: The reaction can be stopped by adding a suitable solvent like acetonitrile. Measure the fluorescence intensity of the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), using a microplate reader with excitation at ~410 nm and emission at ~530 nm.

Data Analysis

-

Subtract the background fluorescence (from wells without NADPH) from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for a CYP450 inhibition assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 4. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Wolfe Labs [wolfelabs.com]

- 5. 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) CAS No. 220001-53-6 Sigma [sigmaaldrich.com]

- 6. adipogen.com [adipogen.com]

- 7. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 7-Benzyloxy-4-trifluoromethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC) is a synthetic derivative of coumarin (B35378), a class of compounds widely recognized for their diverse biological activities. 7-BFC, in particular, has emerged as a crucial tool in the field of drug metabolism and toxicology. Its primary utility lies in its role as a fluorogenic probe substrate for a key family of drug-metabolizing enzymes, the cytochrome P450 (CYP) superfamily. This guide provides a comprehensive overview of the mechanism of action of 7-BFC, detailing its enzymatic conversion, the kinetics of this transformation, and the experimental protocols utilized to investigate these processes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively employ 7-BFC in their studies.

Core Mechanism of Action: Fluorogenic Substrate for Cytochrome P450 Enzymes

The central mechanism of action of 7-Benzyloxy-4-trifluoromethylcoumarin revolves around its metabolic transformation by cytochrome P450 enzymes. 7-BFC itself is a non-fluorescent molecule. However, upon enzymatic action by specific CYP isoforms, it undergoes an O-debenzylation reaction. This process cleaves the benzyl (B1604629) group from the 7-hydroxy position of the coumarin core, yielding the highly fluorescent metabolite, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1]

The intensity of the fluorescence produced by HFC is directly proportional to the rate of its formation, and therefore, to the activity of the metabolizing CYP enzyme. This property makes 7-BFC an invaluable tool for in vitro assays designed to measure the activity of specific CYP isoforms. The excitation and emission maxima for HFC are approximately 410 nm and 510 nm, respectively.[1]

Cytochrome P450 Isoform Specificity

Extensive research has demonstrated that 7-BFC is metabolized by several CYP isoforms, with varying degrees of specificity across different species.

In Humans:

In human liver microsomes, the metabolism of 7-BFC is primarily catalyzed by CYP1A2 and CYP3A4 .[2][3][4] Studies have shown that at lower substrate concentrations (e.g., 20 µM), there is a higher correlation between 7-BFC metabolism and markers for CYP1A2, while at higher concentrations (e.g., 50 µM), the correlation is stronger with CYP3A markers.[2] There is also evidence for minor contributions from CYP2C9 and CYP2C19 .[2][3]

In Rats:

In rat liver microsomes, 7-BFC serves as a probe for CYP1A and CYP2B isoforms.[5] Its metabolism is significantly induced by treatment with β-naphthoflavone (BNF), an inducer of CYP1A, and sodium phenobarbitone (NaPB), an inducer of CYP2B.[5] Studies using cDNA-expressed rat CYP isoforms have confirmed that 7-BFC is a high-affinity substrate for CYP1A1 and CYP2B1.[5]

Quantitative Data on 7-BFC Metabolism

The kinetics of 7-BFC metabolism have been characterized in various in vitro systems. The following tables summarize key quantitative data from studies on human liver microsomes and cDNA-expressed CYP isoforms.

Table 1: Kinetic Parameters for the Metabolism of 7-BFC to HFC in Human Liver Microsomes

| Parameter | Value (Mean ± SEM) | Reference |

| Km | 8.3 ± 1.3 µM | [2] |

| Vmax | 454 ± 98 pmol/min/mg protein | [2] |

Table 2: Metabolism of 20 µM 7-BFC by cDNA-Expressed Human CYP Isoforms

| CYP Isoform | Relative Metabolism Rate | Reference |

| CYP1A2 | High | [2][3] |

| CYP3A4 | High | [2][3] |

| CYP2C9 | Lower | [2][3] |

| CYP2C19 | Lower | [2][3] |

| CYP2B6 | Low | [3] |

Table 3: Inhibition of 20 µM 7-BFC Metabolism in Human Liver Microsomes

| Inhibitor | Concentration Range | Inhibition (% of Control) | Target CYP | Reference |

| Furafylline | 5-100 µM | 37-48% | CYP1A2 (mechanism-based) | [2][3] |

| Troleandomycin | 5-100 µM | 64-69% | CYP3A4 (mechanism-based) | [2][3] |

| Anti-CYP3A4 Antibody | - | Inhibition observed | CYP3A4 | [2] |

| Anti-CYP2C8/9 Antibody | - | No effect | CYP2C8/9 | [2] |

| Anti-CYP2D6 Antibody | - | No effect | CYP2D6 | [2] |

| Diethyldithiocarbamate | 100-200 µM | Some inhibition | - | [2] |

| Sulphaphenazole | 2-50 µM | Little effect | CYP2C9 | [2] |

| S-mephenytoin | 50-500 µM | Little effect | CYP2C19 | [2] |

| Quinidine | 2-50 µM | Little effect | CYP2D6 | [2] |

Visualizing the Molecular and Experimental Pathways

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of 7-BFC, a typical experimental workflow for its analysis, and its application as a probe.

Detailed Experimental Protocols

The following are generalized protocols for key experiments involving 7-BFC. It is recommended to consult the specific cited literature for detailed concentrations and conditions.

Protocol 1: Fluorometric Measurement of 7-BFC Metabolism in Human Liver Microsomes

1. Materials:

-

Pooled human liver microsomes

-

7-Benzyloxy-4-trifluoromethylcoumarin (7-BFC) stock solution (e.g., in DMSO or acetonitrile)

-

NADPH regenerating system (or NADPH stock solution)

-

Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader with excitation at ~410 nm and emission at ~510 nm

-

7-Hydroxy-4-trifluoromethylcoumarin (HFC) standard for calibration

2. Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare working solutions of 7-BFC and NADPH in potassium phosphate buffer. The final concentration of organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Reaction Setup: In each well of the 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

Human liver microsomes (e.g., to a final concentration of 0.1-0.5 mg/mL)

-

7-BFC working solution (e.g., to a final concentration of 20-50 µM)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to bring the reaction mixture to temperature.

-

Reaction Initiation: Start the reaction by adding the NADPH working solution to each well.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, which has been pre-set to 37°C. Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Data Analysis:

-

Generate a standard curve using known concentrations of HFC to convert relative fluorescence units (RFU) to pmol of product formed.

-

Determine the initial linear rate of HFC formation (RFU/min).

-

Convert this rate to pmol/min using the standard curve.

-

Normalize the rate to the amount of microsomal protein used to get the final enzyme activity (pmol/min/mg protein).

-

Protocol 2: Metabolism Study of 7-BFC with cDNA-Expressed CYP Isoforms

This protocol is similar to Protocol 1, with the primary difference being the enzyme source.

1. Enzyme Source: Instead of human liver microsomes, use microsomes prepared from cells (e.g., insect cells or human lymphoblastoid cells) that have been engineered to express a single human CYP isoform (e.g., CYP1A2, CYP3A4).[2]

2. Procedure: Follow the same steps as in Protocol 1, substituting the cDNA-expressed CYP isoform preparation for the human liver microsomes. The amount of enzyme used per reaction will be based on the P450 content of the preparation (e.g., pmol of CYP per mg of protein).

Protocol 3: CYP450 Inhibition Assay Using 7-BFC

This protocol is designed to determine the inhibitory potential of a test compound on the metabolism of 7-BFC.

1. Additional Materials:

-

Test inhibitor compound dissolved in a suitable solvent.

2. Procedure:

-

Reaction Setup: Set up the reactions as described in Protocol 1 or 2. In addition to the control wells (no inhibitor), set up wells containing a range of concentrations of the test inhibitor.

-

Pre-incubation with Inhibitor: It is common to pre-incubate the enzyme and the inhibitor together at 37°C for a period before adding the substrate (7-BFC) and then NADPH. This is particularly important for mechanism-based inhibitors.

-

Reaction Initiation and Measurement: Follow the same procedure for initiating the reaction with NADPH and measuring the fluorescence kinetically.

-

Data Analysis:

-

Calculate the rate of HFC formation in the presence of each inhibitor concentration.

-

Express the remaining enzyme activity as a percentage of the activity in the control (no inhibitor) wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of 7-BFC metabolism.

-

Conclusion

7-Benzyloxy-4-trifluoromethylcoumarin is a well-characterized and reliable tool for the in vitro assessment of cytochrome P450 activity, particularly for human CYP1A2 and CYP3A4. Its mechanism of action, based on fluorogenic metabolite formation, allows for sensitive and continuous measurement of enzyme kinetics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize 7-BFC effectively in their work. Understanding the nuances of its metabolism and the experimental considerations for its use is paramount for generating accurate and reproducible data in studies of drug metabolism, enzyme inhibition, and the prediction of potential drug-drug interactions.

References

- 1. Cytochrome P450-dependent biotransformation capacities in embryonic, juvenile and adult stages of zebrafish (Danio rerio)—a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review [ouci.dntb.gov.ua]

- 4. Use of cDNA-expressed human cytochrome P450 enzymes to study potential drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

Unveiling the Biological Targets of 7-Benzyloxy-4-trifluoromethylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a synthetic coumarin (B35378) derivative that has found significant utility in the fields of biochemistry and pharmacology. Its primary application lies in its role as a fluorogenic probe substrate for the study of cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth overview of the known biological targets of BFC, focusing on its interaction with various CYP isoforms. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes and experimental designs.

Core Biological Interaction: Metabolism by Cytochrome P450 Enzymes

The principal biological interaction of 7-benzyloxy-4-trifluoromethylcoumarin is its metabolism by cytochrome P450 enzymes. BFC itself is a non-fluorescent molecule. However, upon enzymatic O-debenzylation by specific CYP isoforms, it is converted into the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1][2] This conversion forms the basis of sensitive and high-throughput assays for measuring the activity of these enzymes. The fluorescence of HFC can be monitored in real-time, with excitation and emission maxima typically around 410 nm and 510 nm, respectively.[1][2]

The metabolism of BFC is not limited to a single CYP enzyme. In humans, it is primarily metabolized by CYP1A2 and CYP3A4.[1][3] There is also evidence for minor contributions from CYP2C9 and CYP2C19.[3] In rats, BFC serves as a probe for CYP1A and CYP2B isoforms.[4] This promiscuity, while making it a non-selective substrate for a single isoform, allows for its use in characterizing the overall CYP activity in a sample or for studying the inhibition profiles of test compounds across multiple CYP families.[5][6]

Signaling Pathway: BFC Metabolism

The metabolic conversion of BFC is a critical pathway for its use as a research tool. The following diagram illustrates this single-step enzymatic reaction.

References

- 1. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

7-Benzyloxy-4-trifluoromethylcoumarin: An In-depth Technical Guide to its Application as a Fluorogenic Probe for Cytochrome P450 Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a synthetic coumarin (B35378) derivative that has become an invaluable tool in drug metabolism and toxicology studies.[1][2] Its primary application lies in its role as a fluorogenic substrate for several cytochrome P450 (CYP) enzymes, most notably CYP1A2 and CYP3A4.[3] These enzymes are critical components of Phase I metabolism, responsible for the oxidation of a vast array of xenobiotics, including over 50% of currently marketed drugs. Understanding the activity and inhibition of these enzymes is therefore a cornerstone of drug discovery and development, helping to predict potential drug-drug interactions and metabolic liabilities.

This technical guide provides a comprehensive review of the applications of 7-Benzyloxy-4-trifluoromethylcoumarin, with a focus on its use in characterizing CYP enzyme activity. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying biochemical processes and experimental workflows.

Physicochemical and Spectroscopic Properties

7-Benzyloxy-4-trifluoromethylcoumarin is a white to off-white solid. Its utility as a fluorogenic probe is due to its inherent low fluorescence, which dramatically increases upon enzymatic cleavage of the benzyloxy group. This O-debenzylation reaction, catalyzed by CYP enzymes, yields the highly fluorescent product 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1]

| Property | 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) | 7-Hydroxy-4-trifluoromethylcoumarin (HFC) |

| Molecular Formula | C₁₇H₁₁F₃O₃ | C₁₀H₅F₃O₃ |

| Molecular Weight | 320.26 g/mol | 230.14 g/mol |

| Appearance | White to off-white solid | Not specified |

| Solubility | Soluble in DMSO and DMF | Not specified |

| Excitation Max (λex) | ~410 nm[1] | ~385-410 nm[1] |

| Emission Max (λem) | Low Fluorescence | ~510-530 nm[1] |

Mechanism of Action: A Fluorogenic Probe for CYP Activity

The core application of BFC revolves around its enzymatic conversion to the fluorescent HFC. This process is a direct measure of the O-debenzylation activity of specific CYP isoforms. The workflow is conceptually straightforward: in the presence of a CYP enzyme and the necessary cofactor NADPH, the non-fluorescent BFC is metabolized, leading to a quantifiable increase in fluorescence that is proportional to the enzyme's activity.

Caption: Enzymatic conversion of BFC to HFC by Cytochrome P450.

Quantitative Data: Enzyme Kinetics and Inhibition

The interaction of BFC with CYP enzymes has been quantitatively characterized, providing essential parameters for designing and interpreting experiments.

Enzyme Kinetic Parameters

The Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the metabolism of BFC have been determined for human liver microsomes and specific cDNA-expressed CYP isoforms. These values are crucial for selecting appropriate substrate concentrations in activity and inhibition assays.

| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Pooled Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 | [3] |

| cDNA-expressed CYP1A2 | Lower than CYP3A4 | Lower than CYP3A4 | [3] |

| cDNA-expressed CYP3A4 | Higher than CYP1A2 | Higher than CYP1A2 | [3] |

Note: Specific values for cDNA-expressed isoforms were qualitatively compared in the cited literature.

Inhibition Constants (IC₅₀)

BFC is widely used as a substrate in high-throughput screening assays to determine the inhibitory potential of new chemical entities against CYP3A4. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these studies.

| Inhibitor | CYP Isoform | IC₅₀ (µM) | Reference |

| Grape Seed Extract | CYP3A4 | Potent Inhibitor | [4] |

| Green Tea Extract | CYP3A4 | Potent Inhibitor | [4] |

| Milk Thistle | CYP3A4 | Moderate Inhibitor* | [4] |

| Ketoconazole (B1673606) | CYP3A4 | Dependent on substrate used | [5] |

| Troleandomycin | CYP3A4 | Dependent on substrate used | [5] |

Note: The reference describes these as potent or moderate inhibitors without providing specific IC₅₀ values in the abstract.

Experimental Protocols

The following section outlines a detailed methodology for a typical in vitro CYP inhibition assay using 7-Benzyloxy-4-trifluoromethylcoumarin. This protocol is a composite based on standard practices described in the literature.[4][5]

I. Reagent and Stock Solution Preparation

-

Phosphate (B84403) Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System (NRS):

-

Solution A: 1 M Glucose-6-phosphate (G6P).

-

Solution B: 100 mg/mL NADP⁺.

-

Solution C: 1000 U/mL Glucose-6-phosphate dehydrogenase (G6PDH).

-

On the day of the experiment, prepare the NRS by combining appropriate volumes of buffer, Solution A, Solution B, and Solution C.

-

-

7-Benzyloxy-4-trifluoromethylcoumarin (BFC) Stock Solution: Prepare a 10 mM stock solution of BFC in DMSO.

-

Test Compound/Inhibitor Stock Solutions: Prepare stock solutions of the test compounds and known inhibitors (e.g., ketoconazole for CYP3A4) in DMSO.

-

Enzyme Preparation: Use either human liver microsomes (HLMs) or cDNA-expressed CYP isoforms (e.g., CYP3A4 Supersomes). Dilute the enzyme preparation to the desired concentration in cold phosphate buffer immediately before use.

-

Stop Solution: Prepare a solution of 80:20 acetonitrile:tris-HCl buffer (pH 10.5) to terminate the reaction.

II. Experimental Workflow: CYP Inhibition Assay

Caption: Workflow for a typical CYP inhibition assay using BFC.

III. Assay Procedure (96-well plate format)

-

Plate Layout: Design the plate map to include wells for blanks (no enzyme), controls (no inhibitor), and a range of inhibitor concentrations.

-

Addition of Reagents:

-

To each well, add the appropriate volume of phosphate buffer.

-

Add the test inhibitor or vehicle (DMSO) to the respective wells.

-

Add the diluted enzyme preparation to all wells except the blanks.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation:

-

Add the BFC working solution to all wells.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the cold stop solution to each well.

-

Fluorescence Reading: Read the fluorescence of the plate using a microplate reader with excitation set to ~410 nm and emission to ~510 nm.

IV. Data Analysis

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Control))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Synthesis of 7-Benzyloxy-4-trifluoromethylcoumarin

While 7-Benzyloxy-4-trifluoromethylcoumarin is commercially available, its synthesis is typically achieved through the Pechmann condensation .[6][7] This classic method in organic chemistry involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester.

For the synthesis of BFC, the likely precursors are 3-benzyloxyphenol and ethyl 4,4,4-trifluoroacetoacetate . The reaction is generally carried out in the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid.[7][8]

Caption: Synthesis of BFC via Pechmann condensation.

Other Potential Applications

The current body of scientific literature overwhelmingly points to the use of 7-Benzyloxy-4-trifluoromethylcoumarin as a fluorogenic substrate for CYP enzymes.[1][2][3][4][5][9][10] While its fluorescent properties suggest potential for other applications, such as a fluorescent label or probe in other biological systems, these have not been significantly explored or reported. Its utility is highly specialized for in vitro drug metabolism and toxicology studies.

Conclusion

7-Benzyloxy-4-trifluoromethylcoumarin is a robust and sensitive tool for the in vitro assessment of cytochrome P450 enzyme activity, particularly for CYP1A2 and CYP3A4. Its fluorogenic nature allows for high-throughput screening of potential enzyme inhibitors, a critical step in the drug discovery and development pipeline. The well-characterized kinetics of its metabolism and the standardized protocols for its use make it a reliable probe for researchers in pharmacology, toxicology, and medicinal chemistry. While its applications are currently niche, its importance within this field is well-established and indispensable.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Every Woman Counts (EWC) [ewctrainingcenter.org]

- 3. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of complementary and alternative medicines on CYP3A4-mediated metabolism of three different substrates: 7-benzyloxy-4-trifluoromethyl-coumarin, midazolam and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Wolfe Labs [wolfelabs.com]

An In-depth Technical Guide to 7-Benzyloxy-4-trifluoromethylcoumarin: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyloxy-4-trifluoromethylcoumarin (BFC) is a fluorescent probe widely utilized in drug metabolism and pharmacology studies.[1][2][3] Its utility lies in its role as a fluorogenic substrate for key cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4.[1][4][5] These enzymes are central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. This guide provides a comprehensive overview of the safe handling, storage, and experimental use of BFC, with a focus on its application in cytochrome P450 activity assays.

Physicochemical Properties

7-Benzyloxy-4-trifluoromethylcoumarin is a synthetic, white to off-white solid.[6] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 220001-53-6 | [1] |

| Molecular Formula | C₁₇H₁₁F₃O₃ | [1][2] |

| Molecular Weight | 320.3 g/mol | [1][2] |

| Appearance | White to off-white powder | [6] |

| Purity | ≥95% to ≥99% (HPLC) | [1][2][4] |

| Solubility | Soluble in DMSO (approx. 1 mg/ml) and DMF (approx. 3 mg/ml) | [1][2] |

| Excitation Maximum (λex) | 410 nm (for the metabolite HFC) | [1][2] |

| Emission Maximum (λem) | 510 nm (for the metabolite HFC) | [1][2] |

| Storage | -20°C, protect from light and moisture | [1][6] |

| Stability | ≥ 4 years at -20°C | [1][2] |

Safety and Handling

While a complete Safety Data Sheet (SDS) is not publicly available, information from suppliers indicates that 7-Benzyloxy-4-trifluoromethylcoumarin should be handled with care in a laboratory setting.[2]

Hazard Identification

The compound is classified with the following hazard codes:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

It is categorized as "Acute Toxicity, Oral, Category 4".[4] A "Warning" signal word is associated with this compound.[4]

Precautionary Measures

The following precautionary statements are advised:[4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Personal Protective Equipment (PPE)

When handling 7-Benzyloxy-4-trifluoromethylcoumarin, the following personal protective equipment is recommended:[4]

-

Respiratory Protection: Dust mask type N95 (US).

-

Hand Protection: Protective gloves.

-

Eye Protection: Eyeshields.

Storage and Stability

For long-term storage, the compound should be kept at -20°C in a tightly sealed container, protected from light and moisture.[1][6] Under these conditions, it is stable for at least four years.[1][2] For shipping, it is typically transported at ambient temperature.[1]

Experimental Protocols

The primary application of 7-Benzyloxy-4-trifluoromethylcoumarin is in the measurement of cytochrome P450 enzyme activity, particularly CYP1A2 and CYP3A4.[1][5] The underlying principle is the enzymatic O-debenzylation of the non-fluorescent BFC to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1][3]

General Protocol for a CYP450 Inhibition Assay

This protocol is a synthesized methodology based on common practices for fluorometric CYP450 assays.

1. Reagent Preparation:

- BFC Stock Solution: Prepare a stock solution of BFC in a suitable organic solvent such as DMSO or DMF.[1][2] The concentration will depend on the specific assay conditions but is typically in the millimolar range.

- NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

- Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2 or CYP3A4 expressed in baculovirus-infected insect cells).

- Test Compounds: Prepare stock solutions of inhibitor compounds in a suitable solvent.

2. Assay Procedure (96-well plate format):

- To each well of a 96-well plate, add the enzyme source and buffer.

- Add the test compound (inhibitor) at various concentrations or the vehicle control.

- Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

- Initiate the reaction by adding the BFC substrate and the NADPH regenerating system.

- Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a solution of acid or base).

- Measure the fluorescence of the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), using a fluorescence plate reader with excitation at approximately 410 nm and emission at approximately 510 nm.[1][2]

3. Data Analysis:

- Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control.

- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Plausible Synthesis of 7-Benzyloxy-4-trifluoromethylcoumarin

Reaction Scheme: 7-hydroxy-4-trifluoromethylcoumarin can be reacted with benzyl (B1604629) bromide in the presence of a weak base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 7-Benzyloxy-4-trifluoromethylcoumarin.

General Procedure:

-

Dissolve 7-hydroxy-4-trifluoromethylcoumarin in acetone.

-

Add potassium carbonate to the solution.

-

Add benzyl bromide and reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 7-Benzyloxy-4-trifluoromethylcoumarin.

Signaling Pathway and Experimental Workflow

The primary "signaling pathway" involving 7-Benzyloxy-4-trifluoromethylcoumarin is its metabolic conversion by cytochrome P450 enzymes. This is a key pathway in drug metabolism and is often investigated in drug development to assess potential drug-drug interactions.

Caption: Metabolic activation of BFC by CYP450 enzymes.

The experimental workflow for a typical CYP450 inhibition screening study using BFC is outlined below.

Caption: Workflow for a CYP450 inhibition assay using BFC.

Conclusion

7-Benzyloxy-4-trifluoromethylcoumarin is a valuable tool for in vitro drug metabolism studies. Its reliable conversion to a fluorescent product by key CYP450 enzymes allows for high-throughput screening of potential drug-drug interactions. Adherence to proper safety and handling procedures is essential to ensure the well-being of laboratory personnel. The experimental protocols and workflows provided in this guide offer a foundation for researchers to effectively utilize BFC in their drug development programs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 7-Benzyloxy-4-(trifluoromethyl)coumarin | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 4. ≥99% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. adipogen.com [adipogen.com]

Navigating the Stability and Storage of 7-Benzyloxy-4-trifluoromethylcoumarin: A Technical Guide

For Immediate Release